molecular formula C7H12O4 B008632 2-(Methoxycarbonyl)-3-methylbutanoic acid CAS No. 103495-93-8

2-(Methoxycarbonyl)-3-methylbutanoic acid

Cat. No. B008632
M. Wt: 160.17 g/mol
InChI Key: MUYBFZWJFOROCA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It may include information on its reactivity, stability, and the products formed during these reactions .


Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility, and spectral data .

Scientific Research Applications

  • Lewis Acid-Catalyzed Reactions : Tanaka et al. (1988) investigated the Lewis acid-catalyzed reactions of 3-(1,4-disubstituted 9-triptycyl)-3-methylbutanoyl chloride, which yielded rotameric ketones. This study highlights the potential of such compounds in chemical synthesis and catalysis (Tanaka et al., 1988).

  • Synthesis of Enantiopure Compounds : Andrushko et al. (2008) demonstrated the enantioselective hydrogenation of a derivative of 2-(Methoxycarbonyl)-3-methylbutanoic acid, which is a key intermediate in the preparation of Aliskiren, a medication used to treat high blood pressure (Andrushko et al., 2008).

  • Biosynthesis in Plant Species : A study by Chisholm (1973) revealed the synthesis of 3-methoxycarbonylpropylglucosinolate in Erystmum species through methylation and conversion processes involving 2-(Methoxycarbonyl)-3-methylbutanoic acid derivatives (Chisholm, 1973).

  • Antibacterial Activity : Kim et al. (1984) studied 2-[(methoxycarbonyl)methylene]cephalosporins, which showed significant in vitro Gram-positive antibacterial activity. This makes them promising candidates for pharmaceutical applications (Kim et al., 1984).

  • Biotechnological Processes : Rohwerder and Müller (2010) discussed the potential of biotechnological processes to produce large-scale 2-hydroxyisobutyric acid from renewable carbon sources, showcasing an eco-friendly alternative to conventional chemistry (Rohwerder & Müller, 2010).

  • Methoxycarbonylation of Alkynes : A study by Magro et al. (2010) found that methoxycarbonylation of alkynes catalyzed by palladium complexes can selectively form unsaturated esters or cascade reactions to α,ω-diesters. This demonstrates the compound's role in complex organic synthesis (Magro et al., 2010).

  • Flavor Compounds in Apples : Research by Schumacher et al. (1998) indicated that apple flavor is largely derived from 2-methyl-branched volatiles, including derivatives of 2-(Methoxycarbonyl)-3-methylbutanoic acid. This study highlights its importance in food science and flavor chemistry (Schumacher et al., 1998).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on how to handle and store the compound safely .

Future Directions

This involves discussing potential future research directions. For example, if the compound has medicinal properties, this could include potential clinical applications .

properties

IUPAC Name

2-methoxycarbonyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4(2)5(6(8)9)7(10)11-3/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYBFZWJFOROCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544171
Record name 2-(Methoxycarbonyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxycarbonyl)-3-methylbutanoic acid

CAS RN

103495-93-8
Record name 2-(Methoxycarbonyl)-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JW McGill - 2005 - search.proquest.com
A series of new optically pure 8, 8′-disubstituted 1, 1′-binaphthyls was prepared by combinations of known aryl-aryl coupling reactions, followed by resolution of diastereomeric …
Number of citations: 2 search.proquest.com

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